2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
CAS No.: 2195942-15-3
Cat. No.: VC7086440
Molecular Formula: C15H20ClNO3
Molecular Weight: 297.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2195942-15-3 |
|---|---|
| Molecular Formula | C15H20ClNO3 |
| Molecular Weight | 297.78 |
| IUPAC Name | 2-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |
| Standard InChI | InChI=1S/C15H20ClNO3/c16-13-6-2-1-5-12(13)14(19)17-11-15(20-10-9-18)7-3-4-8-15/h1-2,5-6,18H,3-4,7-11H2,(H,17,19) |
| Standard InChI Key | UMTCTBGMYRFWPN-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(CNC(=O)C2=CC=CC=C2Cl)OCCO |
Introduction
The compound 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a synthetic organic molecule classified under benzamides. This compound is of interest in medicinal chemistry due to its potential biological activities and structural versatility. Benzamides, as a class, have been widely studied for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Molecular Formula and Weight
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Molecular Formula: C14H18ClNO3
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Molecular Weight: Approximately 283.75 g/mol
Structural Representation
The compound's structure includes:
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A benzamide core with a chlorine substituent at position 2.
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A cyclopentane ring attached via a methyl linker.
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A hydroxyethoxy group extending from the cyclopentane.
Synthesis
The synthesis of 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide typically involves:
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Chlorination: Introducing a chlorine atom onto the benzene ring.
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Amidation Reaction: Coupling a chlorobenzoyl chloride derivative with an amine precursor containing the cyclopentyl moiety.
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Hydroxyalkylation: Adding the hydroxyethoxy group through nucleophilic substitution or other suitable methods.
Applications and Research Significance
This compound holds potential in several fields:
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Drug Development:
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Its structural features make it a candidate for further exploration as an antimicrobial or anticancer agent.
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Functional groups like hydroxyethoxy enhance solubility and bioavailability.
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Chemical Biology:
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The compound can serve as a probe for studying biological pathways involving benzamides.
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Material Science:
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Potential use in designing functionalized materials due to its reactive amide group.
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Limitations and Future Directions
Despite its promise, research on this compound faces challenges:
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Limited experimental data specific to this molecule.
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Need for advanced computational modeling to predict activity profiles.
Future research should focus on: -
Synthesizing analogs to explore structure-activity relationships (SAR).
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Conducting in vitro and in vivo studies to confirm biological activities.
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